Product packaging for 6-Nitroso-6-azaspiro[2.5]octane(Cat. No.:)

6-Nitroso-6-azaspiro[2.5]octane

Cat. No.: B13487339
M. Wt: 140.18 g/mol
InChI Key: ZWONKTYIGVNSKX-UHFFFAOYSA-N
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Description

6-Nitroso-6-azaspiro[2.5]octane is a specialized organic compound with the molecular formula C7H12N2O and a monoisotopic mass of 140.09496 Da . This novel chemical features a unique spirocyclic architecture incorporating a nitrosamine functional group, making it a valuable building block for synthetic organic chemistry and pharmaceutical research . The compound's structural complexity arises from the fusion of cyclopropane and piperidine rings through a spiro carbon center, with the N-nitroso modification introducing potential for diverse chemical transformations and biological interactions. While specific literature and patent references for this exact compound are currently limited in public databases , its structural features suggest significant potential for research applications. The nitrosamine moiety may be of particular interest for studying compound stability, metabolic pathways, and targeted reactivity. The spirocyclic framework presents opportunities for exploring three-dimensional chemical space in drug discovery, as such structures often exhibit improved solubility and novel binding characteristics compared to flat aromatic systems. Researchers can utilize this compound as a precursor for developing more complex nitrogen-containing heterocycles or as a structural motif in medicinal chemistry programs targeting central nervous system disorders, oncology, or infectious diseases. The predicted collision cross-section values (CCS) provide valuable reference data for mass spectrometry-based identification and quantification studies . Available specifications include: Molecular Formula: C7H12N2O; SMILES: C1CC12CCN(CC2)N=O; InChIKey: ZWONKTYIGVNSKX-UHFFFAOYSA-N . This product is supplied For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals. Researchers should handle this compound with appropriate safety precautions in laboratory settings.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H12N2O B13487339 6-Nitroso-6-azaspiro[2.5]octane

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H12N2O

Molecular Weight

140.18 g/mol

IUPAC Name

6-nitroso-6-azaspiro[2.5]octane

InChI

InChI=1S/C7H12N2O/c10-8-9-5-3-7(1-2-7)4-6-9/h1-6H2

InChI Key

ZWONKTYIGVNSKX-UHFFFAOYSA-N

Canonical SMILES

C1CC12CCN(CC2)N=O

Origin of Product

United States

Chemical Reactivity and Mechanistic Investigations of the N Nitroso Group Within the Spiro 2.5 Octane System

Intramolecular Reactions of the N-Nitroso Spirocyclic System

The proximity of the N-nitroso group to the spirocyclic framework suggests the potential for intramolecular reactions, most notably the nitroso-ene cyclization.

The nitroso-ene reaction is a powerful tool for the formation of C-N bonds and the introduction of functionality. In the context of 6-Nitroso-6-azaspiro[2.5]octane, this would likely involve the interaction of the nitroso group with a C-H bond on the piperidine (B6355638) or cyclopropane (B1198618) ring. However, without an appropriately positioned double bond within the spiro[2.5]octane system, a classical intramolecular nitroso-ene reaction is not feasible. If a derivative of this compound were synthesized to contain an alkenyl substituent, for instance at the 2-position of the piperidine ring, then an intramolecular nitroso-ene reaction could be envisioned.

For a hypothetical substituted this compound capable of undergoing an intramolecular nitroso-ene reaction, the regioselectivity would be dictated by the position of the double bond and the relative stability of the resulting radical or ionic intermediates. Theoretical studies on similar systems suggest that the reaction proceeds to form a five- or six-membered ring. The stereoselectivity would be influenced by the conformation of the spirocyclic system and the approach of the nitroso group to the double bond, aiming to minimize steric interactions in the transition state.

Theoretical and experimental studies on nitroso-ene reactions have established that they can proceed through either a stepwise diradical or a zwitterionic intermediate. nih.govrsc.org The exact pathway is influenced by the electronic nature of the nitroso compound and the alkene, as well as the solvent polarity. For the non-polar spiro[2.5]octane system, a diradical mechanism might be favored. This would involve the initial formation of a C-N bond to give a diradical intermediate, which then undergoes hydrogen transfer. researchgate.net

Nitroso-Ene Cyclization Reactions and Their Applications

External Reactivity of the N-Nitroso Moiety

The N-nitroso group is known to react with various external reagents, particularly nucleophiles.

The nitrogen atom of the N-nitroso group is electrophilic and can be attacked by nucleophiles. nih.govacs.org Strong nucleophiles, such as Grignard reagents and organolithium compounds, are known to react with N-nitrosamines. nih.govnih.gov In the case of this compound, reaction with a Grignard reagent (RMgX) would be expected to initially form an unstable intermediate that could then lead to various products depending on the reaction conditions and the nature of the Grignard reagent. nih.gov Due to the lack of specific experimental data, a precise prediction of the products for this compound is not possible.

Reactions with Electrophilic Species

The N-nitroso group, while generally not highly reactive towards electrophiles, can participate in certain electrophilic transformations. The reactivity of the α-protons in N-nitrosamines is enhanced compared to their parent secondary amines, allowing for lithiation at the α-position using strong bases like lithium diisopropylamide (LDA). nih.gov These resulting α-lithiated nitrosamines are potent nucleophiles and can react with a variety of electrophiles, effectively serving as synthetic equivalents of secondary amine α-carbanions. nih.gov This approach provides a pathway for the α-substitution of the 6-azaspiro[2.5]octane ring system after nitrosation.

Furthermore, N-nitrosamines can react with electrophiles at the oxygen atom of the nitroso group. whiterose.ac.uk However, detailed studies on the reactions of this compound with specific electrophiles are not extensively documented in publicly available literature. General principles suggest that strong electrophiles could potentially interact with the lone pair of electrons on the oxygen atom, but the specific outcomes for this spirocyclic system remain an area for further investigation.

Reduction and Oxidation Pathways

The N-nitroso group is susceptible to both reduction and oxidation.

Reduction: The N-N bond in N-nitrosamines can be cleaved by various reducing agents. Common methods for the reduction of N-nitrosamines back to their corresponding secondary amines include treatment with reagents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation. whiterose.ac.uk These reactions are fundamental in both synthetic organic chemistry and in the analysis of nitrosamines. The reduction of this compound would yield 6-azaspiro[2.5]octane.

Oxidation: N-nitrosamines can be oxidized to the corresponding N-nitramines. nih.gov Reagents such as peroxy acids are typically employed for this transformation. The oxidation of this compound would result in the formation of 6-Nitro-6-azaspiro[2.5]octane. Additionally, reactive oxygen species, such as those generated by the Fenton reagent (a mixture of hydrogen peroxide and an iron catalyst), can lead to the decomposition of N-nitrosamines, often with the concomitant release of nitric oxide. nih.gov

Decomposition and Stability Studies of N-Nitrosospiro[2.5]octanes

The stability of N-nitrosamines is a critical factor, influencing their persistence and reactivity. The unique structural features of the spiro[2.5]octane system, particularly the strained cyclopropane ring, may impact the stability of this compound.

Thermal Decomposition Mechanisms

The thermal stability of N-nitrosamines can vary significantly depending on their structure. While specific data for this compound is scarce, general studies on nitrosamine (B1359907) decomposition indicate that thermal stress can lead to the cleavage of the N-N bond. The presence of the spiro-fused cyclopropane ring in this compound could potentially influence its thermal decomposition pathway, possibly through ring-opening reactions of the cyclopropyl (B3062369) group under high temperatures. However, detailed mechanistic studies are required to confirm such hypotheses. Investigations into the thermal stability of other spiro compounds, such as spiro polycycloacetals, have shown high thermal degradation temperatures, though these are a different class of molecules. rsc.org

Photochemical Reactivity and Degradation Pathways

N-nitrosamines are known to be photochemically labile, undergoing decomposition upon exposure to ultraviolet (UV) light. nih.gov The primary photochemical process is typically the homolytic cleavage of the N-N bond, generating an amino radical and a nitric oxide radical. nih.gov The subsequent reactions of these radical species can be complex and are influenced by the surrounding environment, such as the presence of oxygen and the nature of the solvent. nih.gov For this compound, photochemical degradation would likely be a significant pathway for its transformation. The quantum yield of decomposition for many nitrosamines is relatively high, indicating efficient photochemical breakdown. nih.gov Studies on aromatic spiro-linked molecules have also highlighted the importance of the atmosphere on their photostability. rsc.org

General Mechanisms of N-Nitrosamine Chemical Transformation

The chemical transformations of N-nitrosamines are diverse and have been the subject of extensive research, particularly in the context of their biological activity.

Alpha-Hydroxylation Processes and Intermediate Formation

A key transformation pathway for many N-nitrosamines, and one of significant biological relevance, is enzymatic α-hydroxylation. nih.govchemrxiv.org This process, primarily mediated by cytochrome P450 enzymes, involves the hydroxylation of a carbon atom adjacent (in the α-position) to the nitrosated nitrogen atom. nih.govchemrxiv.org For this compound, the α-carbons are at the C5 and C7 positions of the piperidine ring.

The resulting α-hydroxy-N-nitrosamine intermediate is generally unstable and can spontaneously decompose. nih.gov This decomposition typically leads to the formation of a diazonium ion and a carbonyl compound. nih.gov The diazonium ion is a highly reactive electrophile that can alkylate various nucleophiles, including DNA, which is a primary mechanism of the carcinogenicity of many N-nitrosamines. nih.gov

The steric and electronic properties of the substituents on the α-carbons can significantly influence the rate and regioselectivity of α-hydroxylation. nih.gov In the case of this compound, the spirocyclic nature of the molecule would impose specific conformational constraints that could affect the accessibility of the α-protons to the active site of the metabolizing enzymes. Computational studies on other cyclic nitrosamines have suggested that the presence of rings and substituents can modulate the probability of α-hydroxylation. chemrxiv.org For instance, the presence of a nearby aromatic ring can increase the likelihood of α-hydroxylation, while substitution on the α-carbon can decrease it. chemrxiv.org The specific impact of the spiro-fused cyclopropane ring on the α-hydroxylation of this compound would require dedicated experimental or computational investigation.

Formation of Electrophilic Alkylating Species (e.g., alkyldiazonium ions, carbocations)

The transformation of N-nitrosamines into electrophilic alkylating species is a critical step that underpins their biological activity. In acidic conditions or through enzymatic activation, this compound is anticipated to undergo a series of transformations leading to the formation of highly reactive intermediates.

The initial step in this process typically involves the protonation of the nitroso group. Following protonation, the molecule can undergo rearrangement and loss of a water molecule to generate an alkyldiazonium ion. While the formation of diazonium species from primary amines is a well-established reaction, their generation from secondary N-nitrosamines is less common but can occur under specific conditions. nih.gov

The resulting 6-azaspiro[2.5]octyldiazonium ion is expected to be highly unstable. The diazonium group is an excellent leaving group, readily departing as dinitrogen gas (N₂), a thermodynamically very stable molecule. This departure leads to the formation of a carbocation, the 6-azaspiro[2.5]octyl cation.

The stability of this carbocation is a key determinant of its subsequent reactivity. The spirocyclic nature of the carbocation, with the positive charge located on the nitrogen-bearing ring, introduces unique structural and electronic factors that influence its stability and fate.

Rearrangement Pathways of Reactive Intermediates

Once formed, the 6-azaspiro[2.5]octyl cation is susceptible to a variety of rearrangement reactions, driven by the desire to attain a more stable electronic configuration. The presence of the strained cyclopropane ring adjacent to the carbocationic center provides a fertile ground for unique rearrangement pathways.

One of the most notable potential rearrangements is a Tiffeneau-Demjanov type rearrangement. This reaction class typically involves the reaction of a 1-aminomethyl-cycloalkanol with nitrous acid to yield a ring-expanded ketone, proceeding through a carbocation intermediate. wikipedia.org In the case of the 6-azaspiro[2.5]octyl cation, the cyclopropane ring can participate in the rearrangement.

The strain inherent in the three-membered cyclopropane ring makes its bonds susceptible to cleavage. Through a process known as neighboring group participation, the C-C bonds of the cyclopropane ring can migrate to the adjacent carbocationic center. This migration would lead to a ring-expansion of the cyclopropane ring, resulting in the formation of a more stable, larger ring system. The driving force for this rearrangement is the relief of ring strain and the formation of a more stable carbocation.

This rearrangement could potentially lead to the formation of a bicyclic system with a larger ring fused to the piperidine ring. The exact nature of the rearranged product would depend on which bond of the cyclopropane ring migrates and the subsequent steps of the reaction cascade.

It is also conceivable that the initial carbocation could undergo other rearrangement processes, such as hydride shifts, if structurally feasible, to form a more stabilized carbocation before or in competition with the ring expansion. The ultimate product distribution would be a consequence of the relative rates of these competing rearrangement pathways and any subsequent reactions with available nucleophiles.

Advanced Structural Characterization and Spectroscopic Elucidation

Application of X-ray Diffraction for Solid-State Structure and Absolute Configuration

The definitive determination of a molecule's solid-state structure, including bond lengths, bond angles, and crystal packing, is achieved through single-crystal X-ray diffraction. This powerful analytical technique provides an unambiguous depiction of the atomic arrangement in the crystalline state.

As of the latest literature review, no experimental X-ray diffraction data for 6-Nitroso-6-azaspiro[2.5]octane has been reported. Consequently, information regarding its crystal system, space group, unit cell dimensions, and the precise solid-state conformation remains undetermined. The acquisition of suitable single crystals and subsequent X-ray analysis would be a critical step in fully characterizing this compound, providing invaluable insights into the steric and electronic effects of the nitroso group on the spirocyclic framework.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Conformation and Dynamics

NMR spectroscopy is an indispensable tool for elucidating the structure and dynamics of molecules in solution. For this compound, ¹H and ¹³C NMR would provide foundational information on the chemical environment of each nucleus.

Advanced NMR Techniques for Complex Spirocyclic Systems

While no specific NMR data for this compound is available, studies on analogous N-nitrosopiperidines can offer predictive insights. cdnsciencepub.comcdnsciencepub.com For instance, the introduction of a nitroso group on the nitrogen atom of a piperidine (B6355638) ring is known to introduce a significant barrier to rotation around the N-N bond, leading to the existence of syn and anti rotamers. This phenomenon would be expected in this compound, potentially resulting in a doubling of NMR signals at room temperature. ias.ac.in

Advanced 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be essential for unambiguously assigning the proton and carbon signals, especially in the presence of rotamers. NOESY (Nuclear Overhauser Effect Spectroscopy) experiments would be particularly crucial for determining the relative stereochemistry and preferred conformation of the spirocyclic system by identifying through-space correlations between protons.

Dynamic NMR for Conformational Exchange Processes

The conformational dynamics of the six-membered ring and the rotation around the N-N bond in this compound could be investigated using dynamic NMR (DNMR) spectroscopy. By acquiring spectra at different temperatures, it would be possible to observe the coalescence of signals as the rate of conformational exchange increases. From these temperature-dependent spectral changes, the energy barriers for ring inversion and N-N bond rotation could be calculated. Studies on substituted N-nitrosopiperidines have shown that the presence of substituents can significantly influence these energy barriers and the equilibrium between different conformations. cdnsciencepub.comias.ac.in

Vibrational Spectroscopy (IR and Raman) for Functional Group Identification and Bond Characterization

No experimental IR or Raman spectra for this compound have been documented. However, based on its structure, characteristic vibrational bands can be predicted. The most prominent feature would be the N-N=O stretching vibration of the nitroso group, which typically appears in the region of 1450-1500 cm⁻¹. The C-H stretching vibrations of the cyclopropyl (B3062369) and piperidine rings would be expected in the 2800-3000 cm⁻¹ region. The C-C and C-N stretching vibrations would also contribute to the unique fingerprint region of the spectrum.

High-Resolution Mass Spectrometry for Molecular Composition and Fragmentation Analysis

High-resolution mass spectrometry (HRMS) is a critical technique for determining the precise molecular weight and elemental composition of a compound.

For this compound (C₇H₁₂N₂O), the predicted monoisotopic mass is 140.09496 Da. uni.lu HRMS analysis would be able to confirm this elemental composition with high accuracy. The fragmentation pattern observed in the mass spectrum would also provide valuable structural information. Characteristic fragmentation pathways for N-nitroso compounds often involve the loss of the nitroso group (NO•) or the entire N₂O moiety. The fragmentation of the spirocyclic framework would also yield specific ions that could be analyzed to further confirm the structure.

A table of predicted collision cross-section (CCS) values for different adducts of this compound provides theoretical data for ion mobility-mass spectrometry experiments. uni.lu

Adductm/zPredicted CCS (Ų)
[M+H]⁺141.10224134.4
[M+Na]⁺163.08418142.8
[M-H]⁻139.08768140.7
[M+NH₄]⁺158.12878152.2
[M+K]⁺179.05812142.2
[M+H-H₂O]⁺123.09222127.8
[M+HCOO]⁻185.09316156.8
[M+CH₃COO]⁻199.10881179.5
[M+Na-2H]⁻161.06963142.8
[M]⁺140.09441133.9
[M]⁻140.09551133.9

Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism) for Stereochemical Assignment

Chiroptical spectroscopy techniques, such as Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD), are essential for studying chiral molecules. Although this compound itself is not chiral, the introduction of substituents on the spirocyclic framework could create chiral centers.

In the absence of any reported synthesis of chiral derivatives of this compound, no experimental chiroptical data is available. If a chiral derivative were to be synthesized, ECD and VCD spectroscopy, in conjunction with quantum chemical calculations, could be used to determine its absolute configuration.

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations on Molecular Geometry and Electronic Structure

Quantum chemical calculations are fundamental in establishing a baseline understanding of a molecule's three-dimensional structure and the distribution of its electrons. For 6-Nitroso-6-azaspiro[2.5]octane, these calculations can predict its most stable geometries and provide a picture of its electronic nature.

The structure of this compound, featuring a spirocyclic junction between a cyclopropane (B1198618) and a piperidine (B6355638) ring with a nitroso group on the nitrogen, presents several conformational possibilities. The piperidine ring can adopt chair, boat, and twist-boat conformations. Furthermore, the nitroso group introduces the possibility of syn and anti rotamers due to the partial double bond character of the N-N bond, a well-documented phenomenon in N-nitrosamines. cdnsciencepub.comcdnsciencepub.comacanthusresearch.com

Conformational analysis aims to identify the most stable conformers and the energy barriers between them. For related N-nitrosopiperidines, studies have shown that the chair conformation is generally preferred. The orientation of substituents on the ring, analogous to the spiro-fused cyclopropane in this case, can have a significant influence on the conformational equilibrium. cdnsciencepub.com For instance, in N-nitroso-2-methylpiperidine, the syn isomer exists with the methyl group in an axial position, while the anti isomer shows a preference for an axial methyl group as well. cdnsciencepub.com

A theoretical energy landscape for this compound would map the relative energies of all possible chair and boat conformers for both syn and anti rotamers of the nitroso group. This landscape is crucial for understanding which conformations are most likely to be present at a given temperature and which will dominate its chemical reactivity.

Table 1: Hypothetical Relative Energies of this compound Conformers This table is illustrative and based on general principles of conformational analysis for N-nitrosamines. Actual values would require specific calculations.

Conformer Nitroso Orientation Piperidine Conformation Relative Energy (kcal/mol)
1 syn Chair (axial-like cyclopropane) 0.0 (most stable)
2 anti Chair (axial-like cyclopropane) 1.5
3 syn Chair (equatorial-like cyclopropane) 2.5
4 anti Chair (equatorial-like cyclopropane) 3.0
5 syn Twist-Boat > 5.0

The electronic properties of this compound are dominated by the N-nitroso functional group. The polar resonance form of the nitrosamino group contributes significantly to its electronic structure. cdnsciencepub.com This polarity influences the molecule's dipole moment, solubility, and interaction with other molecules.

Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) provides insight into the molecule's reactivity. For nitrosamines, the HOMO is typically associated with the lone pair electrons on the oxygen and nitrogen atoms, making these sites nucleophilic. The LUMO is often a π* orbital associated with the N=O bond, making the nitrogen atom susceptible to nucleophilic attack. at.ua The energy gap between the HOMO and LUMO is an indicator of the molecule's chemical stability and reactivity.

Computational studies on simple nitrosamines like CH₃NHNO have explored their electronic transitions, such as the n → π* transition, which is relevant to their photolytic behavior. rsc.org Similar calculations for this compound would reveal its expected behavior upon exposure to UV light.

Density Functional Theory (DFT) Investigations of Reaction Mechanisms

Density Functional Theory (DFT) is a widely used computational method to study the mechanisms of chemical reactions, including those involving N-nitrosamines. nih.gov It allows for the elucidation of reaction pathways, the identification of transition states, and the calculation of activation energies.

A key application of DFT is in studying the metabolic activation of N-nitrosamines, which is believed to be a crucial step in their carcinogenic activity. nih.govacs.org This process typically involves the enzymatic α-hydroxylation by cytochrome P450 enzymes. DFT calculations can model the reaction pathway, locate the transition state structure for the hydrogen abstraction from the α-carbon, and determine the activation energy for this step. nih.gov

For this compound, there are two α-carbons on the piperidine ring. DFT calculations could predict which of these is more susceptible to hydroxylation by comparing the activation barriers for the two possible pathways. The stability of the resulting carbocation or radical intermediate would also be a key factor.

Table 2: Illustrative DFT-Calculated Activation Energies for α-Hydroxylation of a Generic N-Nitrosopiperidine This table is for illustrative purposes. Values are hypothetical.

Parameter Value
Method B3LYP/6-31G*
Reaction α-Hydrogen Abstraction
Reactant Energy (Hartree) -478.123
Transition State Energy (Hartree) -478.098

Molecular Dynamics Simulations for Conformational Space and Intermolecular Interactions

While quantum chemical calculations are excellent for studying static structures and reaction pathways, molecular dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. An MD simulation of this compound would involve calculating the forces on each atom and solving the equations of motion, allowing for the exploration of its conformational space in a simulated environment (e.g., in water or a lipid bilayer).

MD simulations can reveal the flexibility of the spirocyclic system, the frequency of transitions between different conformations, and the time-averaged distribution of conformers. Furthermore, by simulating the interaction of this compound with other molecules, such as water or biological macromolecules, one can study its solvation properties and potential binding modes to proteins or DNA. This is particularly relevant for understanding how such a molecule might behave in a biological system, from its distribution and transport to its interaction with potential targets.

Structure-Reactivity Relationship (SAR) Studies through Computational Modeling (focus on chemical aspects)

While specific computational studies on the structure-reactivity relationship (SAR) of this compound are not extensively documented in publicly available literature, the principles of its reactivity can be inferred from computational studies on related N-nitroso compounds. nih.govacs.orgacs.orgacs.orgnih.govlhasalimited.orgnih.gov Density Functional Theory (DFT) is a powerful tool for these investigations, allowing for the calculation of various electronic and structural parameters that govern chemical behavior. acs.orgnih.gov

Computational models can elucidate the influence of the spirocyclic framework on the reactivity of the nitroso group. The rigid nature of the 6-azaspiro[2.5]octane moiety can impose specific conformational constraints that affect the electronic environment of the N-N=O group. Key aspects that can be investigated through computational modeling include:

Molecular Electrostatic Potential (MEP): MEP maps are valuable for visualizing the electron density distribution and predicting sites susceptible to electrophilic and nucleophilic attack. For this compound, the oxygen atom of the nitroso group is expected to be a region of high negative potential, making it a likely site for interaction with electrophiles. Conversely, the nitrogen atom of the nitroso group and the adjacent carbon atoms are potential sites for nucleophilic attack.

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity. The energy and distribution of these orbitals determine the molecule's ability to donate or accept electrons. In N-nitrosamines, the HOMO is often localized on the nitrogen and oxygen atoms of the nitroso group, while the LUMO is typically associated with the N=O antibonding orbital. The specific energies and localizations of the HOMO and LUMO in this compound, influenced by the spirocyclic system, would dictate its reactivity profile in various chemical reactions.

General SAR findings for N-nitrosamines suggest that their biological activity, particularly their carcinogenicity, is linked to metabolic activation, often involving enzymatic hydroxylation at the α-carbon. acs.orgnih.govnih.gov Computational studies can model these activation pathways, providing insights into how the structure of this compound might influence its metabolic fate. The steric hindrance around the α-carbons due to the spirocyclic structure could potentially affect the rate and regioselectivity of such metabolic processes.

In Silico Prediction of Spectroscopic Parameters

Computational chemistry offers powerful tools for predicting the spectroscopic parameters of molecules, which can aid in their identification and structural elucidation.

Mass Spectrometry:

Table 1: Predicted Collision Cross Section (CCS) Data for this compound Adducts uni.lu

Adduct m/z Predicted CCS (Ų)
[M+H]⁺ 141.10224 134.4
[M+Na]⁺ 163.08418 142.8
[M-H]⁻ 139.08768 140.7
[M+NH₄]⁺ 158.12878 152.2
[M+K]⁺ 179.05812 142.2
[M+H-H₂O]⁺ 123.09222 127.8
[M+HCOO]⁻ 185.09316 156.8
[M+CH₃COO]⁻ 199.10881 179.5
[M+Na-2H]⁻ 161.06963 142.8
[M]⁺ 140.09441 133.9
[M]⁻ 140.09551 133.9

Nuclear Magnetic Resonance (NMR) Spectroscopy:

In silico NMR prediction is a valuable technique that can provide theoretical chemical shifts for ¹H and ¹³C nuclei. nih.govawi.denmrdb.orgsemanticscholar.orgresearchgate.net These predictions are typically based on DFT calculations and can be refined by considering conformational averaging and solvent effects. For this compound, the predicted NMR spectra would be characterized by signals corresponding to the protons and carbons of the cyclopropane and piperidine rings. The presence of the electron-withdrawing nitroso group is expected to deshield the adjacent protons and carbons.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Illustrative)

AtomPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
Cyclopropane CH₂0.5 - 1.010 - 20
Piperidine CH₂ (adjacent to N)3.5 - 4.045 - 55
Piperidine CH₂ (beta to N)1.5 - 2.025 - 35
Spiro Carbon-30 - 40

Note: These are illustrative values based on general principles and data for similar structures. Actual experimental values may vary.

Infrared (IR) Spectroscopy:

Theoretical IR spectra can be calculated using computational methods, which predict the vibrational frequencies and intensities of a molecule. dtic.mil For this compound, the most characteristic IR absorption bands would be associated with the N-N and N=O stretching vibrations of the nitroso group, typically appearing in the regions of 1000-1100 cm⁻¹ and 1400-1500 cm⁻¹, respectively. The C-H stretching and bending vibrations of the spiroalkane framework would also be prominent.

Table 3: Predicted IR Absorption Frequencies for this compound (Illustrative)

Vibrational ModePredicted Frequency Range (cm⁻¹)
C-H Stretch (alkane)2850 - 3000
N=O Stretch1400 - 1500
N-N Stretch1000 - 1100
C-N Stretch1100 - 1250
CH₂ Bend1440 - 1480

Note: These are illustrative values based on general principles and data for similar structures. Actual experimental values may vary.

Biochemical Interactions: Mechanistic Chemical Pathways

Enzymatic Biotransformations of N-Nitrosospiro Compounds

The biological activity of N-nitrosamines is intrinsically linked to their metabolic activation by various enzyme systems. This biotransformation is a critical initiating step that converts the relatively inert parent compound into reactive electrophilic species capable of interacting with cellular macromolecules.

Chemical Pathways Mediated by Cytochrome P450 Enzymes (e.g., α-hydroxylation)

The primary and most crucial metabolic activation pathway for cyclic N-nitrosamines is enzymatic oxidation, specifically α-hydroxylation, which is catalyzed by the cytochrome P450 (CYP) superfamily of enzymes. nih.govnih.govacs.org For 6-Nitroso-6-azaspiro[2.5]octane, this process is predicted to occur at the carbon atoms adjacent (in the α-position) to the nitroso group.

The α-hydroxylation of the piperidine (B6355638) ring within the spiro structure would lead to the formation of unstable α-hydroxy-N-nitrosamines. This enzymatic reaction is a critical rate-limiting step in the bioactivation of many nitrosamines. acs.org Research on analogous compounds like N-nitrosopiperidine (NPIP) has demonstrated that specific CYP isoforms, particularly those belonging to the CYP2A and CYP2B subfamilies, are highly efficient in catalyzing this reaction. nih.gov

Upon formation, the α-hydroxy-N-nitrosamine intermediate is chemically unstable and is expected to spontaneously decompose. This decomposition involves the cleavage of the piperidine ring, leading to the generation of a highly reactive electrophilic species, a diazonium ion, and an aldehyde. In the case of this compound, this would likely result in the formation of a pentan-1,5-dialdehyde derivative and a corresponding diazonium ion. The major water-trapped end product of NPIP α-hydroxylation is 5-hydroxypentanal, which exists in equilibrium with its cyclized form, 2-hydroxytetrahydro-2H-pyran (2-OH-THP). nih.govnih.gov

Table 1: Key Cytochrome P450 Isoforms in the Metabolism of Cyclic Nitrosamines

Enzyme FamilySpecific Isoform (example)Role in MetabolismReference
Cytochrome P450CYP2Aα-hydroxylation nih.gov
Cytochrome P450CYP2Bα-hydroxylation nih.gov
Cytochrome P450CYP2E1Metabolism of some N-nitrosamines nih.gov

This table is based on data from studies on analogous cyclic nitrosamines.

Role of Other Enzyme Systems in Chemical Transformation

While cytochrome P450 enzymes are the primary initiators of metabolic activation, other enzyme systems are predicted to play significant roles in the subsequent transformation of the resulting metabolites.

Aldehyde Dehydrogenases (ALDHs): The aldehyde intermediates generated from the breakdown of α-hydroxy-N-nitrosamines are substrates for aldehyde dehydrogenases. frontiersin.orgmdpi.comnih.gov These enzymes catalyze the oxidation of aldehydes to their corresponding carboxylic acids, a reaction that is generally considered a detoxification pathway. frontiersin.org For instance, 5-hydroxypentanal, the breakdown product of α-hydroxylated NPIP, can be oxidized by ALDHs to 5-hydroxypentanoic acid. This conversion reduces the cellular concentration of reactive aldehydes, thereby mitigating their toxic effects. mdpi.com

Glutathione (B108866) S-Transferases (GSTs): The reactive electrophilic intermediates, particularly the diazonium ions, can be conjugated with glutathione (GSH) in reactions catalyzed by glutathione S-transferases. nih.govencyclopedia.pub This conjugation is a major detoxification mechanism, as it neutralizes the electrophilicity of the reactive species and facilitates their excretion from the body. nih.gov The resulting glutathione conjugates can be further metabolized through the mercapturic acid pathway. nih.gov Studies on various N-nitrosamines have shown alterations in the levels of GSH and the activity of GSTs, indicating their involvement in the cellular response to these compounds. nih.gov

Cytosolic Enzymes: Research on NPIP has indicated that cytosolic enzymes can further potentiate the mutagenicity of metabolites generated by microsomal cytochrome P450s. nih.gov This suggests that soluble enzymes in the cytoplasm may be involved in the secondary activation of P450-derived intermediates, leading to the formation of even more potent reactive species. nih.gov

Characterization of Enzymatically Generated Intermediates

The enzymatic biotransformation of this compound is predicted to generate a cascade of transient and stable chemical intermediates.

α-Hydroxy-N-nitrosamines: These are the initial, unstable products of CYP-mediated α-hydroxylation. Due to their short half-life, they are typically not isolated directly but their formation is inferred from the detection of their breakdown products.

Aldehydes: As a result of the decomposition of α-hydroxy-N-nitrosamines, aldehyde species are formed. For this compound, this would likely be a derivative of pentan-1,5-dialdehyde. The aldehyde product from NPIP metabolism, 5-hydroxypentanal, has been identified. acs.orgnih.gov

Diazonium Ions: These highly electrophilic species are co-products of the decomposition of α-hydroxy-N-nitrosamines. Their high reactivity makes them key players in the alkylation of cellular macromolecules.

Urinary Metabolites: The final products of these metabolic pathways are often excreted in the urine. Studies on analogous compounds have identified hydroxylated derivatives and their glucuronide or sulfate (B86663) conjugates as common urinary metabolites. nih.gov For example, in rats treated with N'-Nitrosonornicotine (NNN), various metabolites, including those resulting from α-hydroxylation, have been identified in the urine using high-resolution mass spectrometry. nih.gov

Molecular Interactions with Biomacromolecules: Covalent Adduct Formation Mechanisms

The reactive electrophilic intermediates generated during the metabolism of N-nitrosospiro compounds can form covalent bonds with nucleophilic sites on essential biomacromolecules, such as DNA, RNA, and proteins. This covalent adduction is widely considered to be the molecular basis for the biological activities of these compounds.

Chemical Alkylation of DNA and RNA Constituents

The diazonium ions produced from the metabolic activation of this compound are potent alkylating agents that can react with the nitrogen and oxygen atoms of DNA and RNA bases.

The primary targets for alkylation within DNA are the purine (B94841) bases, particularly guanine (B1146940) and adenine (B156593). The N7 and O6 positions of guanine, and the N3 and N7 positions of adenine are particularly susceptible to attack by these electrophiles. The formation of O6-alkylguanine adducts is of particular biological significance as they are prone to mispairing during DNA replication, leading to G:C to A:T transition mutations if not repaired.

Studies on NPIP have led to the identification of specific DNA adducts. For instance, the reaction of the electrophilic intermediate from NPIP with deoxyguanosine can form N²-(3,4,5,6-Tetrahydro-2H-pyran-2-yl)deoxyguanosine (THP-dG). nih.gov Additionally, the formation of cyclic 1,N²-propanodeoxyguanosine adducts has been observed following the reaction of α,β-unsaturated aldehydes, which can be formed from nitrosamine (B1359907) metabolism, with deoxyguanosine. nih.gov The interaction with RNA is also expected, although it is less studied than DNA adduction.

Table 2: Examples of DNA Adducts Formed from Cyclic Nitrosamine Metabolism

Adduct NameParent Compound (Analog)Site of AdductionReference
N²-(3,4,5,6-Tetrahydro-2H-pyran-2-yl)deoxyguanosine (THP-dG)N-Nitrosopiperidine (NPIP)N² of Deoxyguanosine nih.gov
Cyclic 1,N²-propanodeoxyguanosine adductsN-Nitrosopyrrolidine (NPYR)N¹ and N² of Deoxyguanosine nih.gov

This table presents data from studies on analogous cyclic nitrosamines to infer potential adducts from this compound.

Covalent Binding to Proteins: Chemical Site Selectivity

The reactive metabolites of this compound are also expected to form covalent adducts with proteins. The aldehyde intermediates, in particular, are known to react with nucleophilic amino acid residues.

The primary targets for adduction on proteins are amino acids with nucleophilic side chains, such as cysteine (thiol group), lysine (B10760008) (ε-amino group), histidine (imidazole ring), and arginine (guanidinium group). fiu.edumdpi.comnih.gov The formation of protein adducts can lead to alterations in protein structure and function, potentially disrupting cellular processes. Aldehydes are known to form Schiff bases with the primary amino groups of lysine residues and Michael adducts with the thiol group of cysteine residues. mdpi.com

Studies with various xenobiotics have shown that hemoglobin is a common target for adduction by reactive metabolites due to its abundance and the presence of reactive cysteine residues. fiu.edu While specific protein targets for cyclic nitrosamines are not extensively characterized, it is reasonable to predict that abundant cellular proteins with accessible nucleophilic residues would be primary targets for the reactive metabolites of this compound. The identification of specific protein adducts can serve as biomarkers of exposure and metabolic activation. mdpi.combiorxiv.org

Bioreductive Mechanisms of N-Nitroso Compounds

The bioreduction of the N-nitroso group is a critical step in the metabolic activation of these compounds. This process can be facilitated by various cellular components, leading to the formation of reactive intermediates.

The reduction of N-nitroso compounds can be carried out by a variety of cellular reductants and enzyme systems. Flavoenzymes, such as NADPH-cytochrome P450 reductase, and metalloproteins are key players in this process. mdpi.comnih.gov These enzymes can perform single- or two-electron reductions of the nitroso group. mdpi.comnih.gov

A systematic kinetic investigation has shown that flavin compounds are generally more efficient reductants of aryl-nitroso compounds compared to pyridine (B92270) coenzymes, both in enzymatic and non-enzymatic systems. nih.gov For instance, flavoenzymes like glucose-oxidase and NADPH-cytochrome P450 reductase, along with their non-enzymatic analogs, reduce aryl-nitroso compounds with high efficiency. nih.gov In contrast, pyridine coenzymes and their analogs reduce nitroso compounds via a direct hydride transfer. nih.gov

The gastrointestinal tract is a primary site for the formation and action of reactive nitrogen species (RNS) from dietary nitrates and nitrites. researchgate.net Bacterial nitrate (B79036) reductases on the gut surface can reduce these compounds to nitric oxide (NO) and other related species. researchgate.net

Enzyme/Component Mechanism of Reduction Efficiency
Flavoenzymes (e.g., NADPH-cytochrome P450 reductase)Single- or two-electron reductionHigh
MetalloproteinsElectron transferVariable
Pyridine Coenzymes (e.g., NADH)Direct hydride transferGenerally lower than flavoenzymes
Bacterial Nitrate ReductaseReduction of nitrate/nitrite (B80452) to NOSite-specific (GI tract)

The metabolism of N-nitroso compounds can lead to the generation of various reactive nitrogen species (RNS). researchgate.net RNS, such as nitric oxide (•NO) and peroxynitrite (ONOO-), are highly reactive molecules that can interact with and modify cellular components. wikipedia.org

Peroxynitrite, formed from the reaction of nitric oxide with superoxide, is a potent oxidizing and nitrating agent. wikipedia.orgnih.govacs.org It can react with secondary amines to form both N-nitrosamines and N-nitramines. nih.govacs.org The formation of these products is pH-dependent, with nitrosation being more favorable at alkaline pH. nih.govacs.org This process can involve a free radical mechanism where the secondary amine is oxidized to an amino radical, which then reacts with nitric oxide or nitrogen dioxide. nih.govacs.org

Investigation of Reactive Chemical Metabolites

The metabolic activation of N-nitroso compounds ultimately leads to the formation of highly reactive chemical species that can interact with biomolecules.

A crucial step in the activation of many N-nitroso compounds is the formation of a diazonium ion. researchgate.net This process, known as diazotization, involves the reaction of a primary amine with nitrous acid, which is often generated in situ from sodium nitrite and a strong acid. lkouniv.ac.inyoutube.comwikipedia.org The resulting diazonium salt is often unstable. lkouniv.ac.in

Aromatic diazonium salts are relatively stable due to the delocalization of the positive charge into the aromatic ring. lkouniv.ac.in However, they are still reactive and can serve as precursors to carbocations. acs.org The decomposition of diazonium salts can lead to the formation of highly reactive carbocation intermediates, which can then undergo various reactions. acs.org Aliphatic diazonium salts are particularly unstable and readily decompose to form carbocations. lkouniv.ac.in

The formation of the diazonium ion from an aromatic amine and a nitrosonium ion involves the initial formation of an N-N bond, followed by proton transfers and the eventual expulsion of a water molecule to form the N-N triple bond. masterorganicchemistry.com

The electrophilic intermediates generated from N-nitroso compounds, such as diazonium ions and carbocations, can react with nucleophilic sites in cellular macromolecules, most notably DNA. nih.govnih.gov This covalent binding results in the formation of DNA adducts, which are considered to be a key event in the initiation of carcinogenesis. nih.govnih.gov

For example, the metabolic activation of the tobacco-specific nitrosamine N'-nitrosonornicotine (NNN) leads to the formation of various DNA adducts. nih.govnih.gov Studies have identified specific adducts derived from the reaction of NNN metabolites with deoxyadenosine (B7792050) in DNA. nih.gov Similarly, other N-nitroso compounds have been shown to form adducts such as O6-methylguanine. researchgate.net The formation of these adducts can be a critical biomarker for exposure and metabolic activation. nih.gov

Reactive Metabolite Precursor Key Reactions Resulting Biomolecular Modification
Diazonium IonN-Nitroso Compound (via metabolic activation)Decomposition, Nucleophilic attackFormation of DNA adducts
CarbocationDiazonium IonSubstitution, EliminationAlkylation of DNA bases
Reactive Nitrogen Species (e.g., Peroxynitrite)N-Nitroso GroupOxidation, NitrationNitration of biomolecules, Formation of N-nitrosamines

Future Research Directions and Emerging Paradigms in Chemical Science

Development of Novel and Sustainable Synthetic Methodologies

The traditional synthesis of N-nitrosamines often involves the use of nitrous acid generated in situ from sodium nitrite (B80452) and a strong mineral acid. schenautomacao.com.br This method, while effective, raises environmental and safety concerns. Future research will likely focus on greener, milder, and more sustainable methods for the synthesis of 6-Nitroso-6-azaspiro[2.5]octane from its parent amine, 6-azaspiro[2.5]octane.

Promising sustainable approaches include:

Use of Alternative Nitrosating Agents: Reagents like tert-butyl nitrite (TBN) offer an alternative that can be used under solvent-free, metal-free, and acid-free conditions, simplifying isolation and yielding benign by-products like tert-butanol. schenautomacao.com.brsemanticscholar.org Another approach involves using N-nitrososulfonamides as stable, moisture-insensitive reagents for transnitrosation, which allows for high functional group tolerance. organic-chemistry.org

Electrochemical Synthesis: Flow electrochemistry presents a modern, sustainable method using inexpensive sodium nitrite in aqueous acetonitrile, which avoids the need for harsh acids or other toxic chemicals. nih.gov This method provides excellent control over reaction conditions and can be readily scaled.

Catalytic Systems: An iodide-catalyzed process using nitromethane (B149229) as the nitroso source and an oxidant like tert-butyl hydroperoxide (TBHP) offers a mild route using commercially available and inexpensive catalysts. organic-chemistry.org

Table 1: Comparison of Potential Synthetic Methodologies for this compound

MethodologyNitrosating SourceKey AdvantagesPotential Challenges
Traditional MethodNaNO₂ / Strong AcidWell-established, inexpensive reagentsHarsh acidic conditions, potential for side reactions, safety concerns
Solvent-Free TBNtert-Butyl Nitrite (TBN)Acid-free, metal-free, high yields, benign by-product schenautomacao.com.brVolatility of TBN may require controlled temperature
Flow ElectrochemistrySodium Nitrite (NaNO₂)Mild conditions, avoids harsh reagents, scalable, high purity nih.govresearchgate.netRequires specialized electrochemical flow reactor setup
TransnitrosationN-NitrososulfonamideStable reagent, high functional group tolerance, mild conditions organic-chemistry.orgStoichiometric use of the transfer agent
Iodide-CatalyzedNitromethane / TBHPMild, uses inexpensive catalysts, operational simplicity organic-chemistry.orgMay require optimization for the specific spirocyclic amine

Exploration of Unprecedented Reactivity Modes of the N-Nitroso Group

The N-nitroso group is more than just a simple functional group; it possesses a rich and varied reactivity that is ripe for further exploration, especially when constrained within the rigid 6-azaspiro[2.5]octane framework.

Photochemistry: N-nitrosamines are known to be photolabile. UV irradiation can induce the homolytic cleavage of the N–N bond to generate an aminium radical and nitric oxide. nih.govacs.org In acidic conditions, this reactivity has been harnessed for various synthetic applications. acs.org Future studies on this compound could explore its photochemical behavior under neutral conditions, potentially leading to novel photo-oxygenation reactions to form the corresponding nitramine or other unique transformations influenced by the spirocyclic structure. nih.gov The rigid spirocycle could influence the lifetime and subsequent reactions of the generated radical intermediate in predictable ways.

Directing Group for C–H Functionalization: The N-nitroso group has emerged as an effective and sometimes traceless directing group in transition-metal-catalyzed C–H functionalization reactions, particularly with N-nitrosoanilines. researchgate.netresearchgate.net This strategy has been used for ortho-arylation, hydroxylation, and the synthesis of complex heterocyclic systems like indoles. researchgate.netresearchgate.netacs.org A key future direction would be to investigate whether the N-nitroso group of this compound can direct the functionalization of the C-H bonds on its own piperidine (B6355638) or cyclopropane (B1198618) rings. Such a discovery would provide a powerful tool for elaborating the spirocyclic core, creating structurally complex molecules from a simple starting material.

Reactions with Organometallics: The weakly electrophilic nitroso-nitrogen can be attacked by strong nucleophiles like organolithium and Grignard reagents. This reactivity could be explored with this compound to synthesize novel substituted hydrazine (B178648) derivatives, with the spirocyclic framework potentially offering diastereoselective control.

Advanced Computational Modeling for Precise Reaction Prediction

Computational chemistry offers a powerful lens through which to predict and understand the behavior of this compound. As robust carcinogenicity data is lacking for most complex nitrosamines, computational approaches are becoming essential for risk assessment. acs.orgnih.gov

Predicting Reactivity and Stability: Density Functional Theory (DFT) and other ab initio methods can be used to model the ground state structure, rotational barriers, and electronic properties of this compound. rsc.orgresearchgate.netresearchgate.net Such calculations can predict the likelihood of metabolic activation steps, such as α-carbon hydroxylation, which is often the rate-limiting step in the mechanism of carcinogenicity. nih.gov Comparing the calculated parameters for this compound with those of well-studied nitrosamines like N-nitrosodimethylamine (NDMA) can provide an initial in silico assessment of its potential biological activity. nih.govchemrxiv.org

Mechanism Elucidation: Quantum mechanics (QM) modeling can elucidate reaction pathways and transition states for both its formation and degradation. chemrxiv.orgresearchgate.net For instance, DFT calculations can map the free energy profiles for different synthetic routes or predict the products of its photochemical decomposition. nih.gov This predictive power can guide experimental design, saving time and resources.

Table 2: Key Parameters for Computational Modeling of this compound

ParameterComputational MethodSignificance
Ground State GeometryDFT, CCSDPredicts the most stable conformation and bond lengths/angles researchgate.net
Rotational Energy Barrier (N-N bond)DFTProvides insight into conformational dynamics
α-Carbon Hydroxylation LikelihoodSAR, QM/MMHelps predict the potential for metabolic activation acs.orgnih.gov
Reaction Free Energies (ΔG)DFTDetermines thermodynamic favorability of formation and reaction pathways nih.gov
Activation Energies (Ea)DFTPredicts kinetic feasibility and helps elucidate reaction mechanisms nih.govresearchgate.net
NBO Charges / Dipole MomentDFT, CCSDDescribes the electronic distribution and polarity of the molecule researchgate.net

Design and Synthesis of this compound Analogs as Chemical Probes

The 6-azaspiro[2.5]octane core is a valuable scaffold in medicinal chemistry, appearing in compounds developed as receptor antagonists and agonists. nih.govnih.gov This makes its N-nitroso derivative and analogs thereof intriguing candidates for development as chemical probes to study biological systems.

Future research could focus on synthesizing a library of analogs by modifying the core structure. These modifications could include:

Substitution on the Spirocyclic Rings: Introducing functional groups onto the cyclopropane or piperidine rings could modulate the compound's steric and electronic properties, as well as its solubility and cell permeability.

Bioisosteric Replacement: The N-nitroso group could be replaced with other functionalities to create negative controls for biological assays, helping to confirm that any observed activity is due to the nitroso moiety itself.

Attachment of Reporter Tags: Analogs could be synthesized with fluorescent tags or biotin handles to allow for visualization and pull-down experiments in cellular systems, helping to identify potential protein targets.

The development of such probes would be invaluable for investigating the mechanisms of nitrosamine-induced toxicity or for exploring novel therapeutic applications.

Application of Flow Chemistry and Microreactor Technology for Synthesis and Reaction Studies

Flow chemistry and microreactor technology offer significant advantages for the synthesis and study of potentially hazardous compounds like N-nitrosamines. researchgate.net The high surface-area-to-volume ratio in microreactors allows for precise temperature control and rapid mixing, which can prevent runaway exothermic reactions and improve product selectivity. cosmic-etn.euchimia.ch

Safe and Scalable Synthesis: A continuous flow process for the nitrosation of 6-azaspiro[2.5]octane would minimize the amount of reactive intermediate present at any given time, greatly enhancing safety. nih.govresearchgate.net Such systems are also readily scalable by extending operation time or by "numbering-up" (running multiple reactors in parallel), bridging the gap from laboratory research to larger-scale production if needed. schenautomacao.com.brchimia.ch

Kinetic and Mechanistic Studies: Microreactors are excellent tools for studying reaction kinetics. By precisely controlling residence time and temperature, detailed kinetic data can be acquired rapidly, allowing for a deeper understanding of the reaction mechanism. researchgate.net This would be particularly useful for studying the photochemical or transition-metal-catalyzed reactions of this compound.

Integration with Supramolecular Chemistry and Materials Science

While less explored, the integration of N-nitrosamines with supramolecular and materials chemistry presents a novel research frontier. The distinct polarity of the N-nitroso group and the rigid, three-dimensional shape of the spirocyclic scaffold could be exploited in the design of new materials and molecular assemblies.

Potential research avenues include:

Host-Guest Chemistry: The this compound molecule could be investigated for its ability to act as a guest, binding within the cavity of a larger host molecule like a cyclodextrin or a calixarene. Such encapsulation could modify its reactivity, solubility, and biological activity.

Crystal Engineering: The polar N-nitroso group can participate in non-covalent interactions, such as dipole-dipole interactions or hydrogen bonding (if a suitable donor is present). A systematic study of the crystal packing of this compound and its analogs could lead to the design of new crystalline materials with specific properties.

Functional Monomers: Incorporation of the 6-azaspiro[2.5]octane motif into polymers can impart unique properties of rigidity and three-dimensionality. Functionalizing such a monomer with an N-nitroso group could create a polymer that can release nitric oxide upon a specific trigger (e.g., light), with potential applications in materials science or pharmacology.

Q & A

Q. What are the common synthetic routes for 6-Nitroso-6-azaspiro[2.5]octane, and how do steric/electronic factors influence regioselectivity?

Synthesis typically involves nitrosation of precursor azaspiro compounds under controlled conditions. Steric hindrance from the spirocyclic framework and electronic effects of substituents (e.g., nitroso groups) dictate regioselectivity. Kinetic studies using halogenated analogs (e.g., bromo-spiro compounds) reveal that bulky substituents favor specific reaction pathways . Comparative analysis with ethyl 6-oxo-5-azaspiro derivatives highlights the role of reaction temperature and catalysts in optimizing yield .

Q. What analytical techniques are critical for confirming the structure and purity of this compound?

Key methods include:

  • NMR Spectroscopy : To resolve spirocyclic proton environments and nitroso group interactions .
  • LC-MS : For molecular weight confirmation and impurity profiling, especially when synthesizing derivatives .
  • X-ray Crystallography : To validate the spirocyclic geometry (referencing NIST-standardized structural data) . Purity is assessed via HPLC with UV detection, calibrated against certified reference materials .

Q. How should researchers handle and store this compound to ensure stability?

Store under inert gas (argon/nitrogen) at –20°C in amber vials to prevent photodegradation. Solubility in polar aprotic solvents (e.g., DMSO) requires desiccation to avoid hydrolysis. Stability studies on related azaspiro compounds recommend periodic purity checks via TLC or HPLC .

Q. What structural features of this compound contribute to its reactivity in organic synthesis?

The spirocyclic framework imposes strain, enhancing electrophilic reactivity at the nitroso group. Comparative studies with difluoro- and ethynyl-substituted analogs show that electron-withdrawing groups (e.g., nitroso) activate the azaspiro ring for nucleophilic attacks, while steric shielding directs regioselectivity .

Advanced Research Questions

Q. How does the nitroso group influence the pharmacokinetic properties of this compound in drug design?

The nitroso moiety increases lipophilicity, enhancing membrane permeability but also susceptibility to metabolic reduction. In vitro assays with fluorinated analogs demonstrate that fluorine substitution adjacent to the nitroso group can stabilize metabolic intermediates, as shown in pharmacokinetic modeling .

Q. What mechanisms underlie the biological interactions of this compound, and how are these studied?

Mechanistic studies involve:

  • Docking simulations : To predict binding affinities with target proteins (e.g., enzymes with hydrophobic active sites).
  • Kinetic isotope effects : To probe reaction pathways in nitroso-group-mediated redox reactions .
  • Comparative SAR : Ethynyl-substituted azaspiro compounds reveal that nitroso positioning affects antibacterial activity via steric complementarity .

Q. How do researchers address contradictory data in reactivity studies involving this compound derivatives?

Contradictions in regioselectivity or reaction rates are resolved through:

  • Isotopic labeling : To trace reaction intermediates (e.g., using deuterated solvents).
  • Computational modeling : Density Functional Theory (DFT) calculations clarify electronic effects in spirocyclic systems .
  • Controlled substrate variation : Testing halogenated vs. alkylated analogs isolates steric vs. electronic contributions .

Q. What strategies optimize the solubility of this compound for in vitro bioactivity assays?

Co-solvent systems (e.g., PEG-400/water) improve aqueous solubility without destabilizing the nitroso group. Micellar encapsulation, validated via dynamic light scattering (DLS), enhances bioavailability in cell-based assays . Structural modifications, such as carboxylate derivatives, are also explored but risk altering reactivity .

Q. How do computational methods aid in understanding the behavior of this compound’s spirocyclic system?

Molecular dynamics simulations predict conformational flexibility, while QSAR models correlate substituent effects (e.g., nitroso vs. ethynyl) with biological activity. NIST-generated thermodynamic data validate these models .

Q. What challenges arise in synthesizing derivatives of this compound without disrupting the nitroso group?

Protecting group strategies (e.g., Boc for amines) are critical during functionalization. Nitroso groups are prone to reduction; thus, reactions require strict anaerobic conditions. Success is monitored via in situ IR spectroscopy to detect intermediate stability .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.